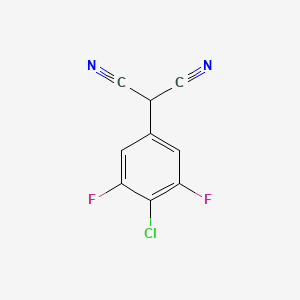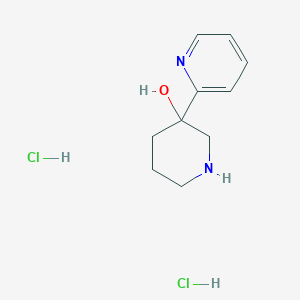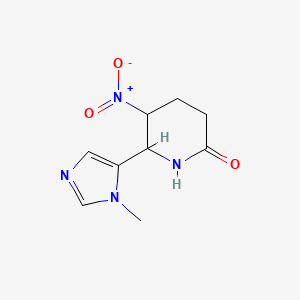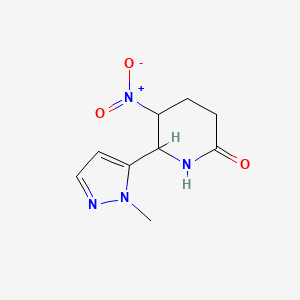
tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate (TBOADC) is a synthetic organic compound, first synthesized in 2002, and has since been used in a variety of scientific research applications. It is a unique molecule due to its ability to form stable complexes with transition metal ions, making it a useful tool for the study of metal-organic interactions. In addition, TBOADC has been investigated for its potential applications in biochemistry and physiology, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate has been used in a variety of scientific research applications, particularly in the study of metal-organic interactions. It has been used to form stable complexes with transition metal ions, such as copper and zinc, which can be used to study their coordination chemistry. In addition, this compound has been used in the study of biochemistry and physiology, as it is able to bind to proteins and other biomolecules. This makes it a useful tool for studying the structure and function of proteins and other biomolecules.
Wirkmechanismus
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate is able to bind to proteins and other biomolecules due to its ability to form stable complexes with transition metal ions. The binding of this compound to proteins and other biomolecules is believed to be due to the formation of a coordination bond between the transition metal ion and the carboxylate group of this compound. This coordination bond allows this compound to bind to proteins and other biomolecules, allowing it to be used as a tool for studying their structure and function.
Biochemical and Physiological Effects
This compound has been investigated for its potential applications in biochemistry and physiology. It has been shown to bind to proteins and other biomolecules, allowing it to be used as a tool for studying their structure and function. In addition, this compound has been investigated for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This could potentially be used in the development of drugs that target these enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate has several advantages for laboratory experiments. It is stable in aqueous solutions, making it easy to handle and store. In addition, it is able to form stable complexes with transition metal ions, making it a useful tool for the study of metal-organic interactions. However, this compound also has some limitations. It is not able to bind to some proteins and other biomolecules, limiting its utility in the study of these molecules. In addition, it is not able to act as an inhibitor of certain enzymes, limiting its potential applications in drug development.
Zukünftige Richtungen
There are several potential future directions for the use of tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate. One potential direction is the development of new drugs that target specific enzymes, such as cytochrome P450 enzymes. Another potential direction is the use of this compound as a tool for studying the structure and function of proteins and other biomolecules. Finally, this compound could be used to form stable complexes with transition metal ions, allowing for the further study of metal-organic interactions.
Synthesemethoden
Tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate is synthesized through a two-step reaction, beginning with the reaction of 1,4-dibromobutane with 7-azacyclododecane in an aqueous solution of sodium hydroxide. This reaction produces the intermediate product, 1-bromo-4,10-dithia-7-azacyclododecane. The second step involves the reaction of this intermediate product with tert-butyl bromide in aqueous acetic acid, producing the final product, this compound.
Eigenschaften
IUPAC Name |
tert-butyl 1-oxa-4,10-dithia-7-azacyclododecane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S2/c1-13(2,3)17-12(15)14-4-8-18-10-6-16-7-11-19-9-5-14/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNJPXWRWNASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCCOCCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)


![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)





![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

